molecular formula C7H11NO2 B2976065 2-Hydroxy-6-azaspiro[3.4]octan-7-one CAS No. 2169556-70-9

2-Hydroxy-6-azaspiro[3.4]octan-7-one

Katalognummer: B2976065
CAS-Nummer: 2169556-70-9
Molekulargewicht: 141.17
InChI-Schlüssel: CCHMPVXRMIHTHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-6-azaspiro[3.4]octan-7-one is a spirocyclic compound characterized by a hydroxyl group at the 2-position and a ketone at the 7-position of its bicyclic framework (molecular formula: C₇H₁₁NO₂; monoisotopic mass: 141.08 Da) . The spiro[3.4]octane core introduces conformational rigidity, making it a promising scaffold in drug discovery.

Eigenschaften

IUPAC Name

2-hydroxy-6-azaspiro[3.4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHMPVXRMIHTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)NC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

2-Hydroxy-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-azaspiro[3.4]octan-7-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating the effects of various neurotransmitters and have been implicated in pain management. By acting as an antagonist to these receptors, the compound can enhance the analgesic effects of opioids like morphine and prevent the development of tolerance .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Spirocyclic compounds with modifications to the heteroatom placement, substituents, or ring systems exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Key Substituents Structural Features
2-Hydroxy-6-azaspiro[3.4]octan-7-one C₇H₁₁NO₂ Hydroxyl group (C2) Spiro[3.4]octane core, polar OH
2-Oxa-6-azaspiro[3.4]octan-7-one C₆H₉NO₂ Ether oxygen (C2) Ether group enhances lipophilicity
2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one C₈H₁₃NO₂ Hydroxymethyl (C2) Increased solubility and bulk
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one C₈H₁₂INO Iodomethyl (C5) Reactive site for substitutions
2-Benzyl-2,6-diazaspiro[3.4]octan-7-one C₁₂H₁₄N₂O Benzyl and amine (N2) Enhanced receptor binding potential

Physicochemical Properties

  • 2-Oxa-6-azaspiro[3.4]octan-7-one : Higher boiling point (353.9°C) and density (1.24 g/cm³) suggest greater thermal stability .
  • 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one : The iodomethyl group introduces reactivity for cross-coupling reactions, though it increases molecular weight (265.1 g/mol) .

Biologische Aktivität

2-Hydroxy-6-azaspiro[3.4]octan-7-one is a spiro compound with the molecular formula C7_7H11_{11}NO2_2. This compound has garnered attention in medicinal chemistry due to its interaction with sigma-1 receptors, which play a critical role in pain management and neuroprotection. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The primary mechanism of action for 2-Hydroxy-6-azaspiro[3.4]octan-7-one involves its role as a sigma-1 receptor antagonist . Sigma-1 receptors are implicated in modulating neurotransmitter effects and are considered promising targets for enhancing analgesic efficacy while minimizing opioid tolerance. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids like morphine without exacerbating side effects .

Biological Activity Overview

The biological activity of 2-Hydroxy-6-azaspiro[3.4]octan-7-one includes:

  • Pain Management : Enhances the antinociceptive effect of morphine and prevents morphine-induced tolerance.
  • Neuroprotection : Potential applications in treating neurodegenerative disorders due to its interaction with sigma-1 receptors.
  • Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Pain Management Studies

A notable study highlighted the efficacy of 2-Hydroxy-6-azaspiro[3.4]octan-7-one in enhancing morphine's analgesic effects. The research demonstrated that this compound significantly improved pain relief in animal models without increasing adverse effects typically associated with high doses of opioids .

StudyFindings
Pain ManagementEnhanced morphine's analgesic effect; prevented tolerance development.
NeuroprotectionSuggested potential for treating neurodegenerative diseases through sigma-1 receptor modulation.
Antimicrobial ActivityShowed effectiveness against multiple bacterial strains; further investigation required for clinical applications.

Antimicrobial Activity

In vitro studies have indicated that 2-Hydroxy-6-azaspiro[3.4]octan-7-one exhibits antimicrobial properties against various pathogens. This suggests its potential as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Comparative Analysis

To understand the unique properties of 2-Hydroxy-6-azaspiro[3.4]octan-7-one, it is useful to compare it with other similar compounds:

CompoundStructureBiological Activity
2,6-Diazaspiro[3.4]octan-7-oneSimilar spiro structureSigma-1 receptor antagonist; pain management
2-Oxa-6-azaspiro[3.4]octan-7-oneContains oxygenPotential neuroprotective effects; different reactivity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.